2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C19H18N2O7 and its molecular weight is 386.4g/mol. The purity is usually 95%.
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Mechanism of Action
One relevant pharmacophore is the trimethoxyphenyl (TMP) group , which appears in various biologically active molecules. TMP-containing compounds exhibit diverse bioactivity effects, surpassing other derivatives at comparable concentrations . These compounds have been associated with:
Mode of Action
While the precise interaction of our compound remains elusive, we can speculate based on related structures. The TMP group may play a critical role in binding to specific sites, affecting cellular processes. For instance, it fits into the colchicine binding site (CBS) of αβ-tubulin heterodimers, impacting microtubule dynamics .
Biochemical Pathways
Without direct data on this compound, we can’t pinpoint specific pathways. For instance, TMP derivatives have been linked to caspase activation, ERK2 down-regulation, and inhibition of Taq polymerase and telomerase .
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability. Considering these factors is essential for optimizing therapeutic outcomes.
Biochemical Analysis
Biochemical Properties
2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trimethoxyphenyl group within the compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the modulation of cellular processes, including cell division and stress responses.
Cellular Effects
The effects of this compound on various cell types are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell proliferation and survival . Additionally, the compound’s interaction with tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For example, the compound’s interaction with the colchicine binding site on tubulin prevents tubulin polymerization, thereby inhibiting microtubule formation . This action is critical in disrupting the mitotic spindle during cell division, making it a potential anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its bioactivity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall bioactivity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . This localization is essential for its role in disrupting cell division and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-24-13-4-9(5-14(25-2)17(13)26-3)15-11(7-20)19(21)28-16-12(23)6-10(8-22)27-18(15)16/h4-6,15,22H,8,21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZXWEWAUHVYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112076 | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625376-08-1 | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625376-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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